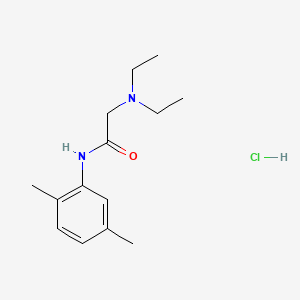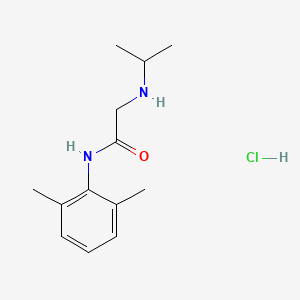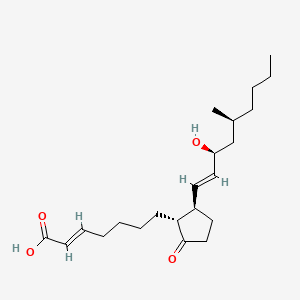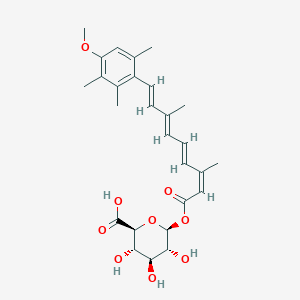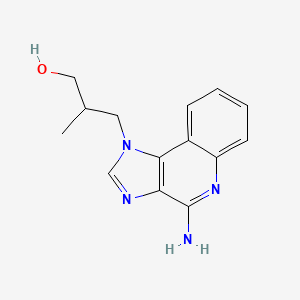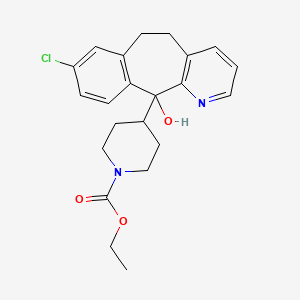
Famotidine Impurity A
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Famotidine Impurity A has several scientific research applications, including:
Biology: Studied for its potential biological effects and interactions with other compounds.
Medicine: Investigated for its role in the stability and efficacy of famotidine as a pharmaceutical agent.
Analyse Biochimique
Biochemical Properties
It is known that Famotidine, the parent compound, interacts with histamine H2-receptors
Cellular Effects
Famotidine, the parent compound, is known to inhibit the action of histamine on the cells of the stomach, reducing the production of stomach acid
Molecular Mechanism
Famotidine, the parent compound, works by blocking histamine H2-receptors, thereby inhibiting the secretion of gastric acid . Whether Famotidine Impurity A shares this mechanism of action, or has a different one, is yet to be determined.
Metabolic Pathways
Famotidine, the parent compound, is metabolized in the liver
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Famotidine Impurity A involves the reaction of famotidine with specific reagents under controlled conditions. One common method includes the use of high-performance liquid chromatography (HPLC) to isolate and identify the impurity . The reaction conditions typically involve the use of acetonitrile and dihydrogen phosphate buffer containing triethylamine at a pH of 3.0 .
Industrial Production Methods
Industrial production methods for this compound are similar to those used in laboratory settings but on a larger scale. These methods involve the use of advanced chromatographic techniques to ensure the purity and quality of the impurity .
Analyse Des Réactions Chimiques
Types of Reactions
Famotidine Impurity A undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various solvents such as methanol and ethanol .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides, while reduction may result in the formation of sulfides .
Mécanisme D'action
Comparaison Avec Des Composés Similaires
Similar Compounds
Famotidine Impurity A can be compared with other impurities of famotidine, such as:
Famotidine Impurity B: 3,5-bis-[2-[[[[(diaminomethylene)amino]thiazol-4-yl]methyl]thio]ethyl]-4H-1,2,4,6-thiatri-azine 1,1-dioxide.
Famotidine Impurity C: N-(aminosulfonyl)-3-[[[2-[(diaminomethylene)amino]thiazol-4-yl]methyl]thio]-propanamide.
Famotidine Impurity D: 3-[[[2-[(diaminomethylene)amino]thiazol-4-yl]methyl]thio]propanamide.
Uniqueness
This compound is unique due to its specific chemical structure and formation conditions. It is one of the primary impurities formed under certain storage conditions and is used as a reference standard in quality control processes .
Propriétés
Numéro CAS |
88061-72-7 |
|---|---|
Formule moléculaire |
C8H14N6S2 |
Poids moléculaire |
258.37 |
Apparence |
Off-White to Pale Yellow Solid |
melting_point |
154-158 °C |
Pureté |
> 95% |
Quantité |
Milligrams-Grams |
Synonymes |
3-[[[2-[(Diaminomethylene)amino]thiazol-4-yl]methyl]sulphanyl]propanimidamide dihydrochloride |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


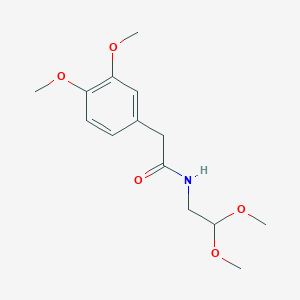
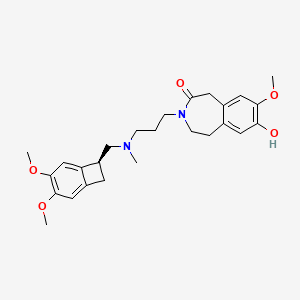
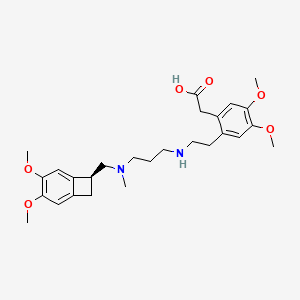
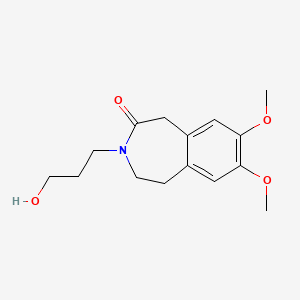
![2-[2-[4-(2-Azidotetrahydro-3-Methyl-5-oxo-2-furanyl)phenyl]hydrazinylidene]propanedinitrile](/img/structure/B601738.png)
